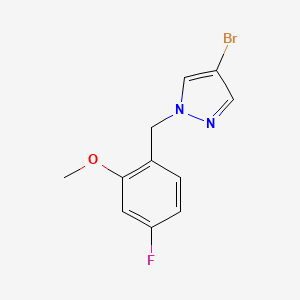
4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 4th position of the pyrazole ring and a benzyl group substituted with a fluorine and methoxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-fluoro-2-methoxybenzyl bromide, is prepared by bromination of 4-fluoro-2-methoxybenzyl alcohol using phosphorus tribromide (PBr3) under anhydrous conditions.
Pyrazole Formation: The benzyl intermediate is then reacted with hydrazine hydrate and a suitable aldehyde or ketone to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole hydrides.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole hydrides.
Scientific Research Applications
4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-1-(4-fluoro-2-methoxybenzyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring and the benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H10BrFN2O |
|---|---|
Molecular Weight |
285.11 g/mol |
IUPAC Name |
4-bromo-1-[(4-fluoro-2-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C11H10BrFN2O/c1-16-11-4-10(13)3-2-8(11)6-15-7-9(12)5-14-15/h2-5,7H,6H2,1H3 |
InChI Key |
BKLYGUSFVVLEEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CN2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















